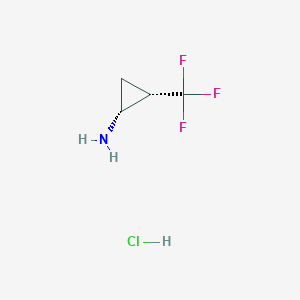
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
Overview
Description
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a cyclopropane derivative that is used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is not well understood. However, it is believed to work by inhibiting certain enzymes that are involved in the synthesis of various biological molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride are not well studied. However, it is believed to have potential as an antiviral and anticancer agent due to its ability to inhibit certain enzymes involved in the synthesis of these molecules.
Advantages and Limitations for Lab Experiments
The advantages of using (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride in lab experiments include its high purity and stability. Additionally, it is relatively easy to synthesize and can be used as a building block in the synthesis of various organic compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research and development of (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride. Some of these directions include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Exploration of the potential applications of this compound in the synthesis of new drugs and agrochemicals.
4. Investigation of the potential toxicity of this compound and its effects on the environment.
Conclusion:
In conclusion, (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is used in the synthesis of various organic compounds, including drugs and agrochemicals. While the mechanism of action and biochemical and physiological effects of this compound are not well understood, it has potential as an antiviral and anticancer agent. Further research is needed to fully understand the potential applications and limitations of this compound.
Scientific Research Applications
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride has been widely used in scientific research for various applications. One of the major applications of this compound is in the synthesis of pharmaceuticals and agrochemicals. It is used as a building block in the synthesis of various drugs, including antiviral and anticancer agents. Additionally, this compound is used in the synthesis of agrochemicals, such as herbicides and insecticides.
properties
IUPAC Name |
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHXDJVKUXKZIJ-LJUKVTEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride | |
CAS RN |
1258640-83-3 | |
| Record name | rac-(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromophenyl)methyl]cyclopropan-1-ol](/img/structure/B3418471.png)
![(2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-Dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid](/img/structure/B3418486.png)



![4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride](/img/structure/B3418505.png)
![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3418508.png)



![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

